
Cinchonidine
Overview
Description
. It is a derivative of quinoline and is known for its various applications in scientific research and industry. This compound is particularly noted for its role as an inhibitor of the enzyme Debrisoquine 4-hydroxylase (CYP2D6) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF-PF-5411 involves the reaction of quinoline derivatives with specific reagents under controlled conditions. One common method includes the reaction of quinoline with vinylquinuclidine to form the desired product . The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of GNF-PF-5411 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Henry Reaction
Cinchonidine catalyzes the Henry reaction between nitroalkanes and aldehydes via dual activation:
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6′-OH group activates aldehydes through hydrogen bonding, polarizing the carbonyl group .
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Quinuclidine nitrogen deprotonates nitroalkanes, generating nucleophilic nitronates .
Key findings from kinetic and spectroscopic studies ( ):
Parameter | Value/Observation |
---|---|
Reaction order (catalyst) | First-order kinetics |
Rate enhancement | 5× faster in nitroalkane excess |
Enantiomeric excess (ee) | Up to 90% for α-ketoesters |
1H NMR data revealed substrate binding shifts:
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Aldehyde association broadens the 6′-OH proton signal (δ = 8.97 → 9.2 ppm) .
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Quinuclidine protons (δ = 2.5–3.3 ppm) shift due to conformational changes .
Pnicogen Bonding in Catalysis
DFT studies (B3LYP/6-31G(d,p)) reveal epi-cinchonidine forms stable complexes with pnictogens (e.g., PH₃, AsI₃) :
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Dominant Site : Quinoline N16 (vs. hydroxyl O36) with interaction energies up to −25 kcal/mol .
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Charge Transfer : QMulliken = 0.12–0.18 e; QNBO = 0.09–0.15 e .
These interactions enable enantiotopic face discrimination in aza-Diels–Alder reactions (Figure 7 in ).
Substrate Binding Modes
In α-ketoester hydroxyalkylation:
Conformational Dynamics and Reactivity
NMR studies (C₆D₁₂) identify two dominant conformers :
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Anti-closed : 6′-OH and quinuclidine N preorganized for substrate activation.
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Syn-open : Less catalytically active due to steric hindrance.
Conformer | Population (%) | 3JHH (Hz) | Δδ(13C) (ppm) |
---|---|---|---|
Anti-closed | 68 | 10.2 | 2.1 |
Syn-open | 32 | 8.7 | 1.4 |
Solvent polarity modulates conformational equilibrium, affecting reaction rates and selectivity .
This compound’s versatility stems from its bifunctional active sites and adaptable conformation, enabling applications in asymmetric catalysis, cascade reactions, and natural product synthesis. Future research may explore its role in photoredox systems and industrial-scale enantioselective processes.
Scientific Research Applications
Pharmacological Properties
Cinchonidine exhibits a wide range of biological activities, making it a versatile compound in medicinal chemistry. Key pharmacological applications include:
- Antimalarial Activity : Like other Cinchona alkaloids, this compound has been historically used as an effective treatment for malaria, particularly against Plasmodium falciparum . Its mechanism involves interference with the parasite's ability to metabolize hemoglobin.
- Anticancer Effects : Recent studies have highlighted this compound's potential as an anti-tumor agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung cancer. This effect is partly attributed to its ability to suppress autophagy, leading to increased levels of reactive oxygen species (ROS) and mitochondrial damage .
- Antiplatelet Activity : this compound has demonstrated significant inhibitory effects on platelet aggregation, suggesting potential applications in cardiovascular health. It acts by modulating calcium signaling pathways and inhibiting protein kinase C .
Chemical Applications
This compound's unique chiral structure makes it valuable in organic synthesis:
- Chiral Ligands : It serves as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds . This application is crucial in pharmaceuticals where chirality can influence drug efficacy and safety.
- Catalyst Development : The compound has been utilized in developing new organic catalysts, enhancing reaction efficiency in synthetic chemistry .
Toxicology and Safety Profile
This compound is generally considered to have a favorable safety profile compared to other alkaloids like quinine. Studies indicate that it exhibits lower toxicity while retaining therapeutic efficacy . However, further research is necessary to fully elucidate its safety in long-term use and potential side effects.
Case Studies and Research Findings
Several case studies illustrate the therapeutic potential of this compound:
- Lung Cancer Treatment : A study demonstrated that this compound could enhance the effects of anti-PD-L1 therapy by inhibiting autophagy in lung cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
- Cisplatin-Induced Ototoxicity : Research indicated that this compound could mitigate cisplatin-induced damage to auditory cells, presenting a potential protective strategy against chemotherapy-related hearing loss .
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
GNF-PF-5411 exerts its effects by inhibiting the enzyme Debrisoquine 4-hydroxylase (CYP2D6). This enzyme is involved in the metabolism of various drugs and environmental chemicals. By inhibiting this enzyme, GNF-PF-5411 can alter the metabolic pathways and affect the pharmacokinetics of drugs . The compound interacts with the active site of the enzyme, preventing it from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar Compounds
- Cinchonidine
- Cinchonan-9-ol
- Cinchonine
- Alpha-Quinidine
Uniqueness
GNF-PF-5411 is unique due to its specific inhibitory action on Debrisoquine 4-hydroxylase (CYP2D6), which distinguishes it from other quinoline derivatives. Its structure allows it to interact effectively with the enzyme, making it a valuable compound in enzymatic studies and drug development .
Biological Activity
Cinchonidine is an alkaloid derived from the bark of the Cinchona tree, historically recognized for its antimalarial properties. This compound, along with its structural analogs, exhibits a variety of biological activities that have garnered attention in pharmacological research. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and recent research findings.
Overview of this compound
This compound is one of several alkaloids found in the Cinchona species, which also include quinine and quinidine. It has been utilized primarily as an antimalarial agent but has shown potential in various other therapeutic areas including cancer treatment, anti-inflammatory applications, and more.
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Antimalarial Activity
- This compound exhibits significant antimalarial effects by interfering with the lifecycle of Plasmodium species. A study demonstrated that a cinchonine derivative (CinCu) significantly suppressed parasitemia in both in vitro and in vivo models against chloroquine-resistant strains of P. falciparum and P. berghei .
-
Anticancer Properties
- Research indicates that this compound can induce apoptosis in cancer cells by activating caspase-3 and PARP-1 pathways. It also triggers endoplasmic reticulum stress responses, which are crucial in cancer cell death . In animal models, this compound has been shown to suppress tumor growth effectively .
- Anti-inflammatory Effects
- Antiplatelet Activity
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Antimalarial Efficacy
- A study involving the metallo copper-cinchonine complex (CinCu) showed that it could suppress parasitemia by over 81% in vitro against P. falciparum. In vivo tests on mice indicated a suppression rate ranging from 34% to 87% without severe toxicity, marking it as a promising candidate for further development as an antimalarial agent .
- Cancer Treatment Potential
- Platelet Aggregation Studies
Q & A
Basic Research Questions
Q. What are the key functional groups in cinchonidine, and how do they influence its reactivity in asymmetric catalysis?
this compound’s quinuclidine nitrogen (basic site) and hydroxyl group at C9 are critical for its chiral recognition and catalytic activity. Protonation of the quinuclidine nitrogen alters molecular conformation, enhancing interactions with metal surfaces (e.g., Pt) in enantioselective hydrogenation . The C9-OH can be modified to form ethers or esters, enabling tailored derivatives with varied steric/electronic profiles . For example, O-phenyl derivatives exhibit altered adsorption geometries on catalysts, impacting enantioselectivity .
Q. How can researchers design reproducible experiments to study this compound’s role in catalytic hydrogenation?
Follow guidelines for experimental rigor:
- Detailed Protocols : Document catalyst preparation (e.g., Pt/Al₂O₃), solvent selection (e.g., acetic acid), and substrate-to-modifier ratios to ensure reproducibility .
- Control Variables : Standardize temperature, pressure, and stirring rates. Compare results with unmodified catalysts to isolate this compound’s effects .
- Data Transparency : Include raw data (e.g., enantiomeric excess calculations) in supplementary materials, adhering to journal standards .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Fluorescence Titration : Quantify binding constants (e.g., Ka = 1.43 × 10⁴ M⁻¹ for S-1–this compound complexes) using the Benesi-Hildebrand equation .
- CD Spectroscopy : Identify Cotton effects to confirm diastereomeric interactions (e.g., H8BINOL sensors) .
- TEM/SEM : Visualize self-assembled nanostructures (e.g., bamboo-like carbon nanotubes) to correlate morphology with recognition efficiency .
Advanced Research Questions
Q. How do structural modifications at C9 and C11 of this compound impact enantioselectivity in heterogeneous catalysis?
- C9 Modifications : Electron-withdrawing groups (e.g., trifluoromethyl in O-[(3,5-bis(trifluoromethyl)phenyl]-cinchonidine) alter electronic density, weakening adsorption on Pt surfaces and reducing enantioselectivity .
- C11 Silylation : Bulky substituents (e.g., triphenylsilyl) induce conformational strain, shifting the chiral pocket’s orientation and reversing stereochemical outcomes (e.g., β-isocinchonine vs. α-isocinchonine) .
- Methodological Insight : Use DFT calculations to model adsorption geometries and validate with kinetic data (e.g., turnover frequencies) .
Q. How can researchers resolve contradictions in thermodynamic data for this compound stereoisomers?
- Data Validation : Replicate calorimetry experiments (e.g., heats of combustion) with error margins <2 kcal mol⁻¹, noting discrepancies in historical measurements (e.g., ±20 kcal mol⁻¹ variability) .
- Cross-Referencing : Compare results across derivatives (e.g., this compound vs. cinchonine) to isolate structural vs. experimental error sources .
Q. What advanced methodologies enable real-time monitoring of this compound’s interaction with chiral sensors?
- AFM/STM : Track fluorescence quenching kinetics at single-molecule resolution (e.g., 6.4 × 10⁻⁷ mol this compound fully quenches S-1 sensors) .
- In Situ Spectroscopy : Combine Raman and UV-vis to observe π–π stacking dynamics in H8BINOL-cinchonidine complexes .
Q. Methodological Frameworks
Q. How to formulate a PICOT-style research question for this compound’s biomedical applications?
- PICOT Breakdown :
Q. What strategies ensure robust data synthesis in this compound research?
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinchonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 25 °C | |
Record name | Cinchonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-71-2, 118-10-5 | |
Record name | CINCHONIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchonan-9-ol, (9S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinchonan-9-ol, (8.alpha.,9R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinchonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinchonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210.5 °C | |
Record name | Cinchonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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